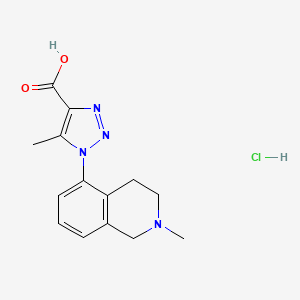
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
説明
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Derivative Synthesis and Characterization
- Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Derivatives of 1,2,3,4-tetrahydroisoquinoline carboxylic acid, including hydrochlorides and N-acetyl derivatives, have been synthesized and characterized by various methods such as NMR spectroscopy and X-Ray diffraction, indicating potential applications in molecular characterization and structural studies (Jansa, Macháček, & Bertolasi, 2006).
Pharmaceutical and Biological Activity
Synthesis of Tetrahydroisoquinolinones : Studies on the synthesis of tetrahydroisoquinolinones, which are derivatives of tetrahydroisoquinoline carboxylic acid, demonstrate their potential in developing pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006).
Antimicrobial Activity : Certain triazole derivatives, like the 1,2,3-triazoles containing quinoline moiety, exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sumangala et al., 2010).
Chemical Process and Synthesis
- Synthesis of Quinazolinones and Triazoles : The synthesis and characterization of new quinazolinones and 1,2,3-triazole derivatives show the chemical versatility and potential applications of these compounds in chemical synthesis (Khan, 2018).
Industrial and Material Applications
- Inhibition of Mild Steel Corrosion : Quinolinyl triazole derivatives have been identified as potent inhibitors for mild steel corrosion in hydrochloric acid, highlighting their industrial application in corrosion prevention (Bhat & Shetty, 2021).
Antioxidant Properties
- Antioxidant Properties : A related compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, demonstrates extremely high electron-donating activity and excellent antioxidant properties, suggesting similar potential in related triazole derivatives (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
特性
IUPAC Name |
5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2.ClH/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12;/h3-5H,6-8H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWXKQTYDGLUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



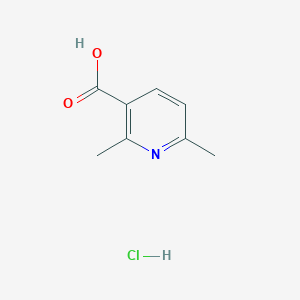


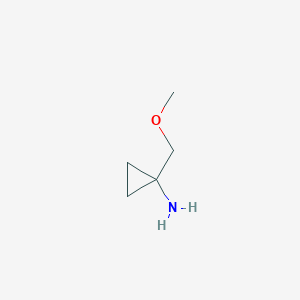
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
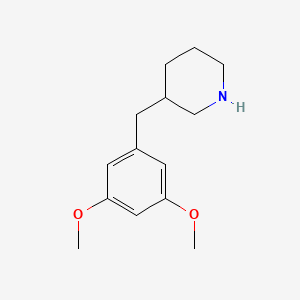
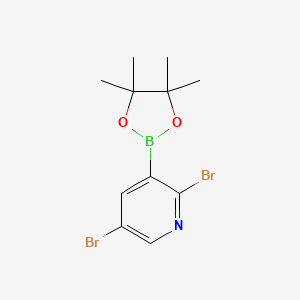


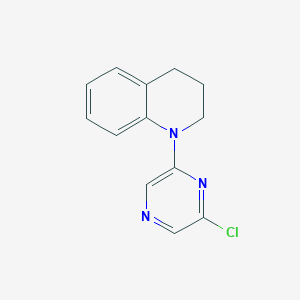


![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)
